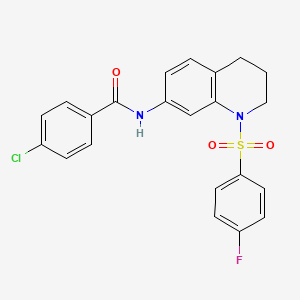
4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety , which is a type of arenecarboxamide . The molecule also includes a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the final product . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the benzamide moiety . The pyrrolidine ring can undergo various reactions, and its reactivity can be influenced by steric factors .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally related to 4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized and evaluated for their potential biological and pharmacological activities. For instance, Patel et al. (2009) reported the synthesis of bioactive molecules comprising fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, showing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, the synthesis of novel sulfonamide derivatives has demonstrated cytotoxic activity against breast and colon cancer cell lines, highlighting the therapeutic potential of sulfonamide-based compounds in cancer treatment (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Anticancer Evaluation
Further research into the anticancer properties of phenylaminosulfanyl-1,4-naphthoquinone derivatives, a structurally similar class of compounds, has shown promising results. These compounds exhibit potent cytotoxic activity against various human cancer cell lines with low toxicity towards normal human kidney cells, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Pharmacological Applications
Quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, indicating the versatility of sulfonamide derivatives in addressing various health conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014). Additionally, the development of novel 4-aminoquinoline derivatives using a hybrid pharmacophore approach has yielded compounds with significant anticancer activities, highlighting the potential for designing targeted cancer therapies (Solomon, Pundir, & Lee, 2019).
Orientations Futures
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The pyrrolidine ring is a versatile scaffold that can be used to generate structural diversity , and this could be an area of focus in future studies.
Mécanisme D'action
Target of action
The compound contains a sulfonyl group attached to a fluorobenzene ring, which is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports .
Mode of action
The compound might interact with its targets through covalent bonding, given the presence of the sulfonyl group . The exact nature of these interactions would depend on the specific target molecules.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been involved in a variety of pathways, including those involving aromatic compounds .
Propriétés
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYZCMPGAGHFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

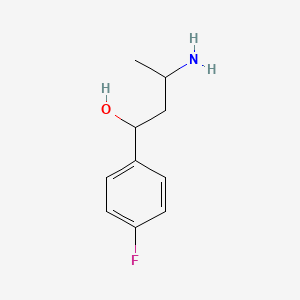
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)
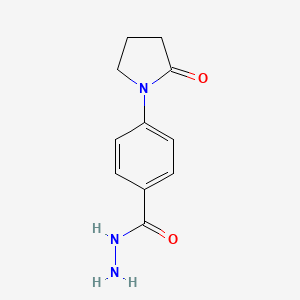
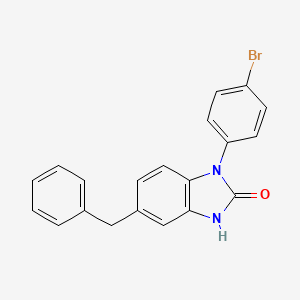
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)
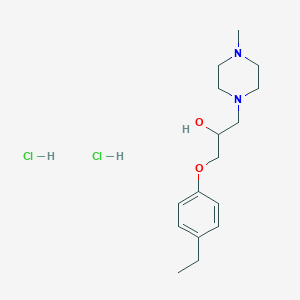
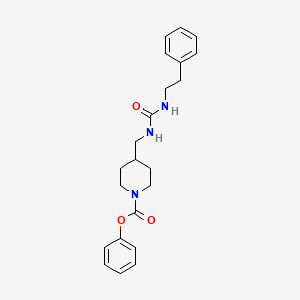
![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)


